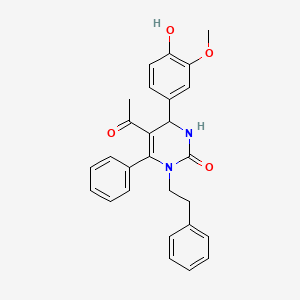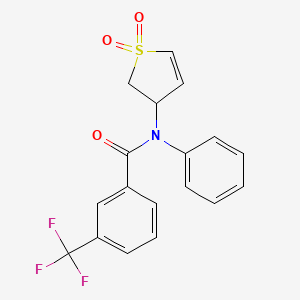
N,N,N',N',2-pentamethyl-1,4-piperazinedisulfonamide
Overview
Description
N,N,N’,N’,2-pentamethyl-1,4-piperazinedisulfonamide: is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of multiple methyl groups and sulfonamide functionalities
Mechanism of Action
Target of Action
N,N,N’,N’,2-Pentamethyl-1,4-piperazinedisulfonamide, also known as PMDTA, is a versatile ligand that plays a crucial role in organolithium chemistry . It forms complexes with transition metals, which are utilized in the production of specialty polymers, block copolymers, and polymers with modified properties .
Mode of Action
PMDTA is a basic, bulky, and flexible, tridentate ligand . It binds more strongly to lithium compared to other ligands due to its tridentate nature . This strong binding enhances the reactivity of organolithium compounds .
Biochemical Pathways
The primary biochemical pathway influenced by PMDTA involves the modification of the reactivity of organolithium compounds . This modification can affect the regiochemistry of metalation .
Pharmacokinetics
It’s known that pmdta is a liquid at room temperature with a density of 083 g/mL . It has a boiling point of 198 °C and a melting point of -20 °C .
Result of Action
The result of PMDTA’s action is the production of specialty polymers, block copolymers, and polymers with modified properties . These polymers find applications across a broad range of industries, including thermoplastics, elastomers, and coatings . When incorporated into the polymer structure, PMDTA helps impart thermoresponsive behavior to the final product, enabling reversible changes in solubility, conformation, or other physical properties in response to temperature variations .
Action Environment
The action of PMDTA is influenced by environmental factors such as temperature. For instance, the thermoresponsive behavior of polymers incorporating PMDTA can be manipulated by changing the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,2-pentamethyl-1,4-piperazinedisulfonamide typically involves the reaction of piperazine with methylating agents and sulfonamide precursors. One common method includes the methylation of piperazine followed by the introduction of sulfonamide groups under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’,2-pentamethyl-1,4-piperazinedisulfonamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthesis process is an important consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’,2-pentamethyl-1,4-piperazinedisulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperazine compounds.
Scientific Research Applications
N,N,N’,N’,2-pentamethyl-1,4-piperazinedisulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
- N,N,N’,N’,2-tetramethyl-1,4-piperazinedisulfonamide
- N,N,N’,N’,2-trimethyl-1,4-piperazinedisulfonamide
- N,N,N’,N’,2-dimethyl-1,4-piperazinedisulfonamide
Comparison: N,N,N’,N’,2-pentamethyl-1,4-piperazinedisulfonamide is unique due to the presence of five methyl groups, which enhance its hydrophobicity and influence its chemical reactivity. Compared to its less methylated counterparts, it exhibits different solubility profiles and reactivity patterns, making it suitable for specific applications where higher hydrophobicity and steric hindrance are advantageous.
Properties
IUPAC Name |
1-N,1-N,4-N,4-N,2-pentamethylpiperazine-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N4O4S2/c1-9-8-12(18(14,15)10(2)3)6-7-13(9)19(16,17)11(4)5/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCFUATJONAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)N(C)C)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-isopropylphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4228439.png)
![{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B4228442.png)

![N-(3-chloro-4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4228458.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4228469.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4228470.png)
![ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4228475.png)
![4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B4228482.png)
![9-phenyl-6-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4228487.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B4228490.png)
![3-chloro-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228492.png)

![3-{4-[(4-Fluorophenyl)amino]piperidin-1-yl}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4228511.png)
